molecular formula C4H10N2O2 B2819160 (2-Methoxyethyl)(methyl)nitrosoamine CAS No. 124485-85-4

(2-Methoxyethyl)(methyl)nitrosoamine

Cat. No.: B2819160
CAS No.: 124485-85-4
M. Wt: 118.136
InChI Key: FNIPLEQWKIKHNL-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(methyl)nitrosoamine is a chemical compound with the molecular formula C4H10N2O2. It is classified as a nitrosamine, a group of compounds known for their potential carcinogenic properties. Nitrosamines are commonly found in various environmental sources, including water, food, and pharmaceutical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(methyl)nitrosoamine typically involves the nitrosation of secondary amines. One common method is the reaction of (2-methoxyethyl)amine with nitrous acid under acidic conditions. The reaction proceeds as follows:

(2-Methoxyethyl)amine+HNO2This compound+H2O\text{(2-Methoxyethyl)amine} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} (2-Methoxyethyl)amine+HNO2​→this compound+H2​O

The reaction is usually carried out at low temperatures to prevent the decomposition of the nitrosamine .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety standards .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(methyl)nitrosoamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso compounds, while reduction results in amines .

Scientific Research Applications

(2-Methoxyethyl)(methyl)nitrosoamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activity and effects on cellular processes.

    Medicine: Research focuses on its potential therapeutic applications and toxicological effects.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(methyl)nitrosoamine involves its interaction with cellular components. The compound can undergo metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and potential carcinogenic effects. The primary molecular targets include DNA and proteins involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-Nitrosodimethylamine (NDMA): A well-known nitrosamine with similar carcinogenic properties.

    N-Nitrosodiethylamine (NDEA): Another nitrosamine with comparable chemical structure and biological activity.

    N-Nitrosomorpholine (NMOR): A nitrosamine used in various industrial applications.

Uniqueness

(2-Methoxyethyl)(methyl)nitrosoamine is unique due to its specific chemical structure, which includes a methoxyethyl group. This structural feature influences its reactivity and biological activity, distinguishing it from other nitrosamines .

Properties

IUPAC Name

N-(2-methoxyethyl)-N-methylnitrous amide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-6(5-7)3-4-8-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIPLEQWKIKHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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